molecular formula C14H18N4S B4379590 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-(1-phenylethyl)thiourea

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N'-(1-phenylethyl)thiourea

Cat. No.: B4379590
M. Wt: 274.39 g/mol
InChI Key: VGVFANOQUHWZCW-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N’-(1-phenylethyl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a pyrazole ring, a phenylethyl group, and a thiourea moiety, making it a unique structure with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N’-(1-phenylethyl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylethylamine in the presence of a thiourea source. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring or phenylethyl group .

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N’-(1-phenylethyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N’-(1-phenylethyl)thiourea is unique due to its specific combination of a pyrazole ring, phenylethyl group, and thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-11(13-6-4-3-5-7-13)17-14(19)15-8-12-9-16-18(2)10-12/h3-7,9-11H,8H2,1-2H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVFANOQUHWZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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